[(1S)-2,2-dimethylcyclopropyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S)-2,2-dimethylcyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRFKZNNRFJHKW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Chiral Cyclopropylmethanol Derivatives, Including 1s 2,2 Dimethylcyclopropyl Methanol
Strategies for Cyclopropane (B1198618) Ring Construction
The formation of the cyclopropane ring is the cornerstone of synthesizing [(1S)-2,2-dimethylcyclopropyl]methanol. Various strategies have been developed to achieve this transformation with high stereocontrol, starting from the readily available allylic alcohol, 3-methyl-2-buten-1-ol (B147165).
Cyclopropanation Reactions
Cyclopropanation reactions involve the addition of a one-carbon unit to a double bond. The stereochemical outcome of these reactions is critical for establishing the desired absolute configuration at the chiral centers of the target molecule.
Carbenes and carbenoids are reactive intermediates that are widely employed for the synthesis of cyclopropanes. The development of asymmetric versions of these reactions has been pivotal for the synthesis of enantiomerically enriched cyclopropane derivatives.
The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. nih.gov A key feature of this reaction is its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. nih.gov For the synthesis of chiral cyclopropylmethanols, the hydroxyl group of an allylic alcohol substrate can direct the cyclopropanation to occur on the same face of the double bond, a phenomenon that enhances diastereoselectivity. mdpi.com
To achieve enantioselectivity in the synthesis of molecules like this compound from an achiral precursor such as 3-methyl-2-buten-1-ol, asymmetric variants of the Simmons-Smith reaction are employed. One of the most successful approaches is the Charette asymmetric cyclopropanation, which utilizes a stoichiometric amount of a chiral dioxaborolane ligand derived from tartaric acid. dntb.gov.uamdpi.com This chiral ligand complexes with the zinc carbenoid, creating a chiral environment that directs the cyclopropanation to one of the enantiotopic faces of the alkene. This method has proven effective for a range of allylic alcohols, affording high levels of enantiomeric excess (ee). researchgate.net
Another significant advancement is the development of catalytic asymmetric Simmons-Smith reactions. For instance, a substoichiometric amount of a titanium-TADDOLate complex can catalyze the cyclopropanation of allylic alcohols in the presence of bis(iodomethyl)zinc. sigmaaldrich.comuq.edu.au While highly effective for aryl-substituted allylic alcohols, this method has shown more modest yields and enantioselectivities for alkyl-substituted substrates. uq.edu.au
Table 1: Asymmetric Simmons-Smith Cyclopropanation of Allylic Alcohols
| Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Chiral Dioxaborolane | Allylic Alcohol | >98 | 93 |
| Titanium-TADDOLate | Alkyl-substituted Allylic Alcohol | Modest | up to 74 (87:13 er) |
Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then undergo cyclopropanation with alkenes. nih.gov This methodology is characterized by its high efficiency and the ability to achieve exceptional levels of stereocontrol through the use of chiral rhodium(II) catalysts. nih.govnih.gov The catalysts, typically featuring chiral carboxylate or carboxamidate ligands, create a chiral pocket around the rhodium center, influencing the trajectory of the alkene approach and thus determining the stereochemistry of the resulting cyclopropane. organic-chemistry.org
The reaction of a suitable diazo compound, such as diazomethane (B1218177) or a derivative, with 3-methyl-2-buten-1-ol in the presence of a chiral rhodium(II) catalyst would be a direct approach to this compound. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity. rsc.org A variety of chiral rhodium(II) catalysts have been developed and successfully applied to the asymmetric cyclopropanation of a wide range of alkenes, often providing cyclopropanes with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net
Table 2: Representative Enantioselective Rhodium(II)-Catalyzed Cyclopropanation
| Chiral Rhodium(II) Catalyst | Alkene Substrate | Diazo Compound | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Rh₂(S-TCPTAD)₄ | Acrylate (B77674) | Aryldiazoacetate | High | up to 98 |
| Rh₂((S)-BTPCP)₄ | Styrene | Halodiazomethane | up to 99 | up to 98 |
Beyond rhodium, other transition metals can also form carbene complexes that are active in cyclopropanation reactions. nih.gov Chiral complexes of copper, ruthenium, and cobalt, among others, have been developed for asymmetric cyclopropanation. nih.gov For example, chiral Fischer carbene complexes of chromium and molybdenum have been shown to undergo cycloaddition with alkenes, although the asymmetric induction observed has been modest in some cases.
The underlying principle remains the same: a chiral ligand environment around the metal center dictates the stereochemical outcome of the carbene transfer to the alkene. The development of new and more efficient chiral ligands for various transition metals is an active area of research, aiming to broaden the scope and improve the selectivity of asymmetric cyclopropanation reactions. nih.gov
An alternative strategy for the construction of the cyclopropane ring involves the initial formation of a gem-dihalocyclopropane, which can then be stereoselectively reduced to the desired cyclopropane. Two-phase dibromocyclopropanation, often conducted under phase-transfer catalysis (PTC) conditions, is a common method for the synthesis of gem-dibromocyclopropanes. researchgate.net This reaction typically involves the generation of dibromocarbene from bromoform (B151600) and a strong base in a biphasic system, with a phase-transfer catalyst facilitating the reaction between the aqueous and organic phases. researchgate.net
For the synthesis of chiral cyclopropanes, asymmetric phase-transfer catalysis can be employed. sigmaaldrich.com Chiral, non-racemic quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids or other chiral scaffolds, can be used as the phase-transfer catalyst. sigmaaldrich.com These catalysts can induce enantioselectivity in the dibromocyclopropanation of prochiral alkenes like 3-methyl-2-buten-1-ol. The resulting enantiomerically enriched 1,1-dibromo-2,2-dimethylcyclopropyl]methanol would then require a stereoretentive reduction of the carbon-bromine bonds to yield this compound. While the development of highly enantioselective dibromocyclopropanation of allylic alcohols is an ongoing area of research, the use of chiral phase-transfer catalysts represents a promising approach. nih.gov
Table 3: Chiral Phase-Transfer Catalysts in Asymmetric Synthesis
| Catalyst Type | Reaction Type | Achievable Enantioselectivity |
|---|---|---|
| Cinchona Alkaloid-Derived Quaternary Ammonium Salts | Michael Addition | up to 74% ee |
| Maruoka Catalyst | α-Alkylation of Amino Acids | Excellent (often >90% ee) |
Other [2+1] Cycloaddition Approaches
Beyond traditional Simmons-Smith reactions, transition-metal-catalyzed [2+1] cycloadditions represent a powerful strategy for the synthesis of cyclopropane rings. These methods typically involve the reaction of an alkene with a metal carbene or carbenoid species. Rhodium catalysts, in particular, have been extensively used for the stereoselective cyclopropanation of electron-deficient alkenes using aryldiazoacetates and vinyldiazoacetates as carbene precursors. rsc.org By employing chiral ligands, such as those derived from adamantylglycine, high levels of asymmetric induction (up to 98% ee) can be achieved across a range of substrates. rsc.org
Palladium-promoted [2+1] cycloadditions have also been developed, providing an alternative route to functionalized cyclopropanes. researchgate.net These reactions offer broad applicability and tolerate various functional groups. researchgate.net Furthermore, more complex cycloaddition cascades, such as the Rh(I)-catalyzed two-component [(5+2)+1] cycloaddition, have been developed to construct intricate polycyclic systems containing eight-membered rings fused to cyclopropane-containing structures, demonstrating the versatility of cycloaddition strategies in modern organic synthesis. pku.edu.cn
Intramolecular Ring-Closing Strategies
Intramolecular ring-closing reactions provide a robust pathway to cyclopropane derivatives by forming the three-membered ring from an acyclic precursor. A prominent example is the enantioselective Michael Initiated Ring Closure (MIRC) reaction. rsc.org This versatile and efficient method generates cyclopropane rings with excellent enantioselectivity by combining a Michael addition with a subsequent intramolecular nucleophilic substitution. rsc.org The strategy has been successfully applied to construct chiral cyclopropyl (B3062369) purine (B94841) nucleoside analogues through the catalytic asymmetric Michael-initiated ring-closure of α-purine acrylates with α-bromo-carboxylic esters. nih.gov The key to success in intramolecular reactions is often performing the reaction under high dilution conditions to favor the intramolecular pathway over competing intermolecular polymerization. masterorganicchemistry.com The formation of five- and six-membered rings during the transition state is generally favored, making this a powerful strategy for specific substrates. masterorganicchemistry.com
Carbometalation Reactions of Cyclopropenes
The carbometalation of cyclopropenes has emerged as a general and powerful method for creating stereodefined polysubstituted cyclopropanes. nih.gov Due to their high ring strain, cyclopropenes readily undergo addition reactions with organometallic reagents. nih.govnih.gov This approach, however, introduces challenges in controlling regio-, diastereo-, and enantioselectivity. nih.govnih.gov
Significant progress has been made in addressing these challenges. For instance, the copper-catalyzed carbomagnesiation of enantiomerically enriched cyclopropenyl carbinols proceeds with high regio- and diastereoselectivity, where the directing alcohol group controls the stereochemical outcome. nih.gov Furthermore, enantioselective-catalyzed carbometalation of achiral cyclopropenes has enabled the synthesis of various cyclopropane derivatives with high enantiomeric ratios. nih.govnih.gov A distinct advantage of this method is the potential for the resulting cyclopropylmetal species to undergo subsequent in-situ reactions, including selective carbon-carbon bond cleavage, to generate complex acyclic molecules with multiple stereocenters. nih.gov Transition metal-catalyzed hydrometalation, such as palladium-catalyzed hydrostannation or rhodium-catalyzed hydroboration, of 3,3-disubstituted cyclopropenes also provides useful cyclopropylmetal building blocks in high yields. researchgate.net
Enantioselective and Diastereoselective Approaches
Achieving high levels of stereocontrol is paramount in the synthesis of specific enantiomers like this compound. Asymmetric catalysis provides the most elegant and atom-economical solution for establishing the desired stereochemistry.
Asymmetric Catalysis for Stereocontrol
Asymmetric hydrogenation catalyzed by chiral transition metal complexes is a cornerstone of modern organic synthesis. Ruthenium complexes bearing the chiral bisphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are particularly effective for the enantioselective reduction of various unsaturated functional groups. orgsyn.orgresearchgate.net These catalysts are highly effective for the hydrogenation of α,β– and β,γ-unsaturated carboxylic acids, enamides, and α-amino ketones. orgsyn.org
A prominent application is the asymmetric hydrogenation of allylic alcohols. orgsyn.org For example, the hydrogenation of geraniol (B1671447) using a Ru(OAc)₂(BINAP) complex proceeds with high enantioselectivity (up to 98% ee) to produce chiral citronellol. orgsyn.org The stereochemical outcome is dependent on the geometry of the allylic olefin and the chirality of the BINAP ligand, allowing access to both R and S enantiomers. orgsyn.org This methodology provides a practical pathway for synthesizing chiral alcohols from prochiral allylic alcohol precursors, a transformation directly analogous to what would be required to produce chiral cyclopropylmethanols from corresponding unsaturated precursors. The catalyst system is efficient, with high substrate-to-catalyst ratios (S/C) being achievable. orgsyn.org
A more recent and advanced strategy for introducing chirality involves the catalytic, enantioselective functionalization of C-H bonds. Specifically, the rhodium-catalyzed enantioselective silylation of cyclopropanes has been developed as a novel method for creating chiral cyclopropane derivatives. nih.govnih.gov This reaction represents the first highly enantioselective silylation of an alkyl C-H bond. nih.gov
The process begins with the in situ dehydrogenative silylation of a cyclopropylmethanol (B32771) with a silane (B1218182), such as diethylsilane, to form a (hydrido)silyl ether. nih.govnih.gov In the presence of a rhodium catalyst derived from a precursor and a chiral bisphosphine ligand like (S)-DTBM-SEGPHOS, this intermediate undergoes an asymmetric, intramolecular silylation of one of the cyclopropyl C-H bonds. nih.govnih.gov This step creates an enantioenriched oxasilolane in high yield and with high enantiomeric excess. nih.gov Mechanistic studies suggest that the C-H bond cleavage is the turnover-limiting and enantioselectivity-determining step of the reaction. nih.govdocumentsdelivered.com The resulting silylated cyclopropane can then be subjected to Tamao-Fleming oxidation to yield the corresponding chiral cyclopropanol, conserving the enantiomeric excess established during the C-H silylation step. nih.govnih.gov
| Catalyst System | Substrate Scope | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Rhodium precursor with (S)-DTBM-SEGPHOS ligand | Cyclopropylmethanols | Intramolecular C-H silylation followed by Tamao-Fleming oxidation | High | High | nih.govnih.gov |
Chiral Resolution Techniques
One of the most common methods for chiral resolution involves the formation of diastereomeric salts. wikipedia.org In this technique, a racemic mixture of a base is reacted with an enantiomerically pure chiral acid (the resolving agent). libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org After separation, the desired enantiomer of the base can be recovered by treatment with a base. Conversely, a racemic acid can be resolved using a chiral base. libretexts.org
This method has been successfully applied to the synthesis of precursors for this compound. For example, racemic 2,2-dimethylcyclopropane carboxylic acid, a direct precursor to the target alcohol, has been resolved using L-carnitine oxalate (B1200264) as the chiral resolving agent. researchgate.net The process involves converting the carboxylic acid to its acid chloride, followed by reaction with L-carnitine oxalate. researchgate.net The resulting diastereomeric salts are then separated by fractional crystallization, and subsequent hydrolysis yields the enantiomerically enriched (S)-(+)-2,2-dimethylcyclopropane carboxylic acid. researchgate.net
Table 2: Chiral Resolution of 2,2-Dimethylcyclopropane Carboxylic Acid via Diastereomeric Salt Formation
| Racemic Substrate | Chiral Resolving Agent | Key Steps | Outcome | Reference |
|---|---|---|---|---|
| (±)-2,2-Dimethylcyclopropane carboxylic acid | L-carnitine oxalate | 1. Conversion to acid chloride. 2. Reaction with L-carnitine oxalate. 3. Fractional crystallization of diastereomeric salts. 4. Hydrolysis. | (S)-(+)-2,2-Dimethylcyclopropane carboxylic acid | researchgate.net |
Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The choice of the resolving agent is crucial and often determined empirically to achieve efficient separation. wikipedia.org
Chemo-Enzymatic Synthesis Methods
Chemo-enzymatic methods combine the selectivity of enzymes with the efficiency of chemical transformations to afford chiral molecules. These approaches are often lauded for their high enantioselectivity and environmentally benign reaction conditions.
Enzyme-mediated hydrolysis, particularly using esterases like Pig Liver Esterase (PLE), is a well-established method for the kinetic resolution of racemic esters or the desymmetrization of meso-diesters. wikipedia.org PLE is known for its broad substrate specificity and its ability to catalyze the enantioselective hydrolysis of a wide array of esters to produce chiral carboxylic acids or alcohols. wikipedia.org
This approach has been utilized for the synthesis of precursors to this compound. For example, the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate has been achieved using lipases, which function similarly to esterases in this context. researchgate.net Among the enzymes screened, Novozyme 435 demonstrated high enantioselectivity and activity, yielding (S)-(+)-2,2-dimethylcyclopropane carboxylic acid with high enantiomeric excess. researchgate.net This chiral acid can then be reduced to the target alcohol, this compound.
Table 3: Enzymatic Hydrolysis for the Synthesis of (S)-(+)-2,2-Dimethylcyclopropane Carboxylic Acid
| Racemic Substrate | Enzyme | Yield of (S)-acid | Enantiomeric Excess (ee) of (S)-acid | Reference |
|---|---|---|---|---|
| (±)-Ethyl-2,2-dimethylcyclopropane carboxylate | Novozyme 435 | 45.6% | 99.2% | researchgate.net |
Biotransformation utilizes whole microbial cells or isolated enzymes to perform chemical transformations on organic compounds. This methodology offers a green and highly selective alternative to traditional chemical synthesis.
A pertinent example is the enantioselective synthesis of chiral 2,2-dimethylcyclopropanecarboxamides, which are valuable pharmaceutical intermediates and precursors to this compound. The synthesis of these chiral amides is challenging due to the strained nature of the cyclopropane ring. nih.gov However, a nitrilase from Bordetella avium has been engineered to exhibit "nitrile hydratase-like" activity, enabling the enantioselective hydration of 2,2-dimethylcyclopropanecarbonitrile. nih.gov This engineered enzyme demonstrates significantly enhanced hydration activity and enantioselectivity, producing (S)-2,2-dimethylcyclopropanecarboxamide with a high enantiomeric ratio. nih.gov The resulting chiral amide can be subsequently hydrolyzed to the corresponding carboxylic acid and then reduced to this compound.
Table 4: Biotransformation of 2,2-Dimethylcyclopropanecarbonitrile
| Substrate | Biocatalyst | Product | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|---|
| 2,2-Dimethylcyclopropanecarbonitrile | Engineered Nitrilase (BaNIT mutant) | (S)-2,2-Dimethylcyclopropanecarboxamide | 291 | nih.gov |
Chiral Auxiliary and Chiral Reagent-Controlled Processes
The use of chiral auxiliaries and reagents is a cornerstone of asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed.
A classic example is the use of Evans oxazolidinone auxiliaries, which are widely employed in stereoselective alkylations, aldol (B89426) reactions, and other transformations. wikipedia.org In the context of synthesizing chiral cyclopropanes, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of the cyclopropanation step. For instance, a chiral auxiliary could be attached to an acrylate derivative, which then undergoes a diastereoselective cyclopropanation reaction. Subsequent removal of the auxiliary would yield an enantiomerically enriched cyclopropane carboxylic acid derivative, which can be converted to the corresponding alcohol.
Chiral reagent-controlled processes involve the use of a stoichiometric or catalytic amount of a chiral reagent to induce stereoselectivity. Asymmetric cyclopropanation reactions often fall into this category. For example, cobalt(II)-based metalloradical catalysis has been successfully employed for the asymmetric radical cyclopropanation of alkenes with heteroaryldiazomethanes, affording chiral heteroaryl cyclopropanes with excellent diastereo- and enantioselectivities. nih.gov While not a direct synthesis of this compound, this methodology highlights the power of chiral reagents in controlling the stereochemistry of cyclopropane ring formation. A similar strategy could be envisioned using a diazoacetate and an appropriate alkene in the presence of a chiral catalyst to generate a chiral cyclopropane ester, a precursor to the target molecule.
Asymmetric Cyclopropanations via Rhodium(II) N-(Arylsulfonyl)prolinate
A powerful method for the enantioselective synthesis of functionalized cyclopropanes involves the decomposition of vinyldiazomethanes in the presence of alkenes, catalyzed by chiral rhodium(II) complexes. emory.edu Among these, dirhodium(II) catalysts featuring N-(arylsulfonyl)prolinate ligands have proven to be exceptionally effective. emory.edu This process allows for the construction of the cyclopropane ring with a high degree of both diastereoselectivity and enantioselectivity. emory.edu
The reaction mechanism proceeds through the formation of a rhodium carbenoid intermediate from the vinyldiazomethane. This reactive species then adds across the double bond of an alkene to form the cyclopropane ring. The enantioselectivity of the reaction is controlled by the chiral environment created by the prolinate ligands on the dirhodium catalyst. emory.edu
Several factors are critical for achieving high levels of asymmetric induction:
Catalyst Structure: The highest enantioselectivities are typically obtained using catalysts derived from cyclic N-(arylsulfonyl)amino acids. emory.edu An optimized catalyst for many transformations is tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium. emory.edu
Carbenoid Structure: The nature of the substituents on the vinyldiazomethane significantly impacts the degree of asymmetric induction. emory.edu High enantioselectivity is often observed when the carbenoid has a combination of a small electron-withdrawing group (like a methyl ester) and an electron-donating group (like a vinyl or phenyl group). emory.edu
Reaction Conditions: The choice of solvent and the nature of the alkene also play a role. Electron-neutral alkenes and non-coordinating solvents like pentane (B18724) tend to enhance the enantioselectivity of the process. emory.edu
A related approach uses stable and readily available N-sulfonyl-1,2,3-triazoles as precursors for rhodium(II) azavinyl carbenes. nih.govorganic-chemistry.org These intermediates react with olefins under the influence of chiral rhodium catalysts to produce cyclopropane derivatives with excellent yield, diastereo-, and enantioselectivity. nih.govorganic-chemistry.org The resulting sulfonyl imine can be hydrolyzed to reveal a cyclopropanecarboxaldehyde, a direct precursor to the cyclopropylmethanol. nih.gov
Table 1: Factors Influencing Enantioselectivity in Rhodium(II)-Catalyzed Cyclopropanations
| Factor | Optimal Conditions for High Enantioselectivity | Rationale |
|---|---|---|
| Catalyst Ligand | Cyclic N-(arylsulfonyl)amino acids (e.g., N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinate) emory.edu | Creates a well-defined chiral pocket around the active rhodium center, effectively directing the approach of the alkene. |
| Carbenoid Substituents | Combination of a small electron-withdrawing group and an electron-donating group emory.edu | Balances the reactivity and electronic properties of the carbenoid for optimal interaction with the chiral catalyst. |
| Alkene Substrate | Electron-neutral alkenes emory.edu | Minimizes competing electronic interactions that could override the directing effects of the chiral ligand. |
| Solvent | Non-coordinating solvents (e.g., pentane) emory.edu | Prevents solvent molecules from coordinating to the catalyst and disrupting the chiral environment. |
Enantiomerically Enriched Cyclopropylmethanol Derivative Procedures
Beyond rhodium catalysis, other established methods exist for producing enantiomerically enriched cyclopropylmethanol derivatives. A prominent example is the asymmetric Simmons-Smith cyclopropanation reaction. acs.org This method involves the reaction of an allylic alcohol with an organozinc carbenoid reagent, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (B1219324). acs.orgwiley-vch.de
To induce enantioselectivity, a stoichiometric amount of a chiral auxiliary is added to the reaction. One highly effective procedure utilizes a chiral dioxaborolane ligand derived from (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide (B1670390). acs.org In this process, the chiral ligand coordinates to the zinc carbenoid reagent. The resulting chiral complex then reacts with the allylic alcohol, with the hydroxyl group of the alcohol directing the cyclopropanation to one face of the double bond, leading to high enantioselectivities (e.g., 91-93% ee). acs.org
A typical improved procedure involves the following steps:
Preparation of the chiral dioxaborolane ligand from butylboronic acid and the tartaric acid diamide derivative. acs.org
Pre-formation of the zinc carbenoid by reacting diethylzinc with diiodomethane at a low temperature (e.g., -10 °C). acs.org
Addition of the chiral ligand to the pre-formed zinc carbenoid solution. acs.org
Addition of the allylic alcohol substrate to the chiral reagent mixture, followed by slow warming to allow the cyclopropanation to proceed. acs.org
This methodology provides a reliable route to chiral cyclopropylmethanols and allows for the recovery and reuse of the chiral ligand, making it an efficient process. acs.org
Functional Group Interconversions Leading to the Methanol (B129727) Moiety
Once the chiral cyclopropane ring is constructed with the correct stereochemistry and appropriate functional groups, the final step is often the conversion of one of these groups into the target methanol moiety.
Reduction of Carboxylic Acid Derivatives (e.g., Esters to Alcohols)
A common synthetic strategy involves creating a cyclopropanecarboxylic acid or a corresponding ester as the key intermediate from the cyclopropanation step. This carboxylic acid derivative is then reduced to the primary alcohol. This compound can be synthesized via the reduction of a precursor like S-(+)-2,2-dimethylcyclopropanecarboxylic acid or its esters. evitachem.comresearchgate.net
The reduction of carboxylic acids and their derivatives is a fundamental transformation in organic synthesis. libretexts.org
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly effective reducing agent for converting carboxylic acids and esters directly to primary alcohols. libretexts.orgmsu.edu Due to its high reactivity, it readily reduces virtually all carboxylic acid derivatives. msu.edu The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. libretexts.org
Diborane (B₂H₆): Diborane is another excellent reagent for the reduction of carboxylic acids to 1º-alcohols. msu.edu It is often used as a solution in THF, where it exists as a complex with the solvent. msu.edu
Catalytic Hydrosilylation: More modern methods employ catalytic systems for this reduction. For example, manganese(I) complexes can catalyze the hydrosilylation of carboxylic acids using silanes like phenylsilane (B129415) (PhSiH₃) to afford the corresponding alcohols under milder conditions. nih.gov
It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids or esters to alcohols. libretexts.org
Table 2: Comparison of Reagents for the Reduction of Carboxylic Acid Derivatives to Alcohols
| Reagent | Substrates | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic acids, Esters, Acyl chlorides, Anhydrides msu.edu | Ethereal solvent (THF, Et₂O), followed by aqueous workup libretexts.org | Highly effective, versatile, and rapid msu.edu | Highly reactive with protic solvents (e.g., water, alcohols), requires careful handling |
| Diborane (B₂H₆) | Carboxylic acids, Amides, Nitriles msu.edu | Ethereal solvent (THF) msu.edu | Excellent for reducing carboxylic acids, high yielding msu.edu | Toxic and flammable gas, typically handled as a solution |
| Manganese(I) Catalysis | Carboxylic acids nih.gov | PhSiH₃ as reductant, 2-MTHF solvent, 80 °C nih.gov | Uses an earth-abundant metal catalyst, mild conditions nih.gov | Requires a catalyst and a stoichiometric silane reductant |
Oxidative Transformations to Precursors
In some synthetic routes, the cyclopropane intermediate may not possess a functional group at the correct oxidation state for direct reduction to an alcohol. In such cases, an oxidative transformation is required to generate a suitable precursor, such as a cyclopropanecarboxylic acid or cyclopropanecarbaldehyde. nbinno.com For instance, if a cyclopropane derivative with a methyl group is synthesized, it could potentially be oxidized to a carboxylic acid. Alternatively, a cyclopropyl carbinol can be oxidized to a cyclopropyl ketone. nbinno.com The cyclopropyl aldehyde can then be reduced to the desired cyclopropylmethanol. nbinno.com
Introduction of Alkyl and Heteroatom Substituents (e.g., Aminomethyl Group via Mannich Reaction)
The introduction of further functionality onto the cyclopropane scaffold is crucial for creating diverse derivatives. The Mannich reaction is a classic three-component condensation that serves as a powerful tool for introducing an aminomethyl group onto a carbon atom adjacent to a carbonyl group. wikipedia.orgadichemistry.com
The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The three components are:
An enolizable carbonyl compound (which provides the acidic proton).
A non-enolizable aldehyde, most commonly formaldehyde. adichemistry.com
A primary or secondary amine or ammonia. adichemistry.comresearchgate.net
The mechanism starts with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde. wikipedia.orgadichemistry.com The enolizable carbonyl compound then tautomerizes to its enol form, which acts as a nucleophile and attacks the iminium ion. wikipedia.org The final product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org This reaction allows for the C-C bond formation and the simultaneous introduction of a nitrogen-containing functional group, which can be valuable for the synthesis of pharmaceutical and agrochemical compounds. evitachem.comnih.gov
Reactivity and Transformational Chemistry of 1s 2,2 Dimethylcyclopropyl Methanol and Its Chemical Derivatives
Oxidation Reactions of the Primary Alcohol
The primary alcohol moiety in [(1S)-2,2-dimethylcyclopropyl]methanol is amenable to oxidation to form corresponding aldehydes or carboxylic acids, depending on the reagents and reaction conditions employed. evitachem.com The oxidation of the hydroxymethyl group is a fundamental transformation in organic synthesis, providing access to a range of valuable intermediates. evitachem.com
For instance, mild oxidizing agents can selectively convert the primary alcohol to [(1S)-2,2-dimethylcyclopropyl]methanal. More vigorous oxidation conditions can lead to the formation of (1S)-2,2-dimethylcyclopropane-1-carboxylic acid. These transformations are crucial for the elaboration of the cyclopropyl (B3062369) scaffold into more complex molecules with diverse functionalities.
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| This compound | Mild Oxidant (e.g., PCC, DMP) | [(1S)-2,2-dimethylcyclopropyl]methanal |
| This compound | Strong Oxidant (e.g., KMnO4, H2CrO4) | (1S)-2,2-dimethylcyclopropane-1-carboxylic acid |
Reduction Reactions to Form Varied Derivatives
While the parent alcohol is already in a reduced state, its derivatives, such as the corresponding aldehyde or ketone, can undergo reduction. evitachem.com For example, the reduction of [(1S)-2,2-dimethylcyclopropyl]methanal with a suitable reducing agent like sodium borohydride (B1222165) would regenerate the parent alcohol, this compound. This reactivity is a cornerstone of synthetic strategies that require the temporary conversion of the alcohol to an aldehyde for other transformations, followed by its regeneration.
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. libretexts.org These reactions are fundamental for introducing a wide array of functional groups at the carbinol carbon. researchgate.net The stereochemical outcome of these substitutions is of particular interest, with possibilities of both inversion and retention of configuration depending on the reaction mechanism (SN1 or SN2) and the nature of the nucleophile and solvent. libretexts.org
For example, conversion of the alcohol to a tosylate followed by reaction with a nucleophile like sodium azide (B81097) would yield the corresponding azido (B1232118) derivative. This transformation is a key step in the synthesis of various nitrogen-containing cyclopropane (B1198618) derivatives.
| Substrate | Nucleophile | Product | Typical Mechanism |
|---|---|---|---|
| [(1S)-2,2-dimethylcyclopropyl]methyl tosylate | NaN3 | 1-(azidomethyl)-2,2-dimethylcyclopropane | SN2 |
| [(1S)-2,2-dimethylcyclopropyl]methyl bromide | NaCN | 2-(2,2-dimethylcyclopropyl)acetonitrile | SN2 |
Intramolecular Carbon-Hydrogen Bond Silylation
Recent advancements in catalysis have enabled the intramolecular silylation of unactivated C-H bonds. nih.govescholarship.org In derivatives of this compound appropriately functionalized with a hydrosilane moiety, iridium-catalyzed reactions can achieve enantioselective silylation of the methyl C-H bonds. nih.govescholarship.org This process allows for the formation of silicon-containing rings with high yields and excellent enantioselectivities. nih.gov The resulting C-Si bond can be further functionalized, providing a versatile handle for subsequent transformations. escholarship.org
Cyclopropane Ring-Opening Reactions and Rearrangements
The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which are powerful tools for the construction of acyclic molecules with defined stereochemistry. nih.gov
Tandem Heck-Cyclopropane Ring-Opening Reactions
Derivatives of this compound can participate in tandem Heck-cyclopropane ring-opening reactions. nih.govresearchgate.net This palladium-catalyzed process involves an initial Heck addition to an adjacent double bond, followed by the opening of the three-membered ring. nih.gov This sequence allows for the rapid construction of complex acyclic structures from relatively simple cyclopropyl precursors. researchgate.net
Influence of Hydroxyl Groups on Regio- and Stereoselectivity of Ring-Opening
The position and stereochemistry of hydroxyl groups on the cyclopropane ring and its side chains can exert a profound influence on the regio- and stereoselectivity of the ring-opening process. nih.gov The hydroxyl group can act as a directing group, coordinating to the metal catalyst and influencing the trajectory of the incoming reagents. nih.gov This directing effect is crucial for controlling the outcome of the reaction and achieving high levels of stereocontrol in the synthesis of acyclic products. nih.govresearchgate.net A thorough investigation has shown that the hydroxyl group can play dual roles during the reaction, which is key to this transformation. nih.govresearchgate.net
| Factor | Influence on Ring-Opening |
|---|---|
| Position of Hydroxyl Group | Directs the regioselectivity of the ring cleavage. nih.gov |
| Stereochemistry of Hydroxyl Group | Controls the stereochemical outcome of the newly formed stereocenters. nih.gov |
| Nature of Catalyst | Affects the reaction mechanism and product distribution. researchgate.net |
Metal-Catalyzed Cross-Coupling and Functionalization
The unique structural features of the cyclopropyl group in this compound and its derivatives make them interesting substrates for metal-catalyzed reactions. These transformations can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to more complex molecules.
Palladium-Catalyzed Addition of Aryl Iodides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. While direct palladium-catalyzed C-H arylation of the cyclopropane ring in this compound derivatives is a challenging transformation, the functionalized alcohol can be a precursor to substrates suitable for cross-coupling. For instance, conversion of the hydroxyl group to a halide or a triflate would furnish a reactive electrophile for a variety of palladium-catalyzed cross-coupling reactions with aryl iodides.
A hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction could be envisioned where a boronic acid derivative of the cyclopropane is coupled with an aryl iodide. However, a more direct approach, though not specifically documented for this molecule, could be inferred from the vast literature on palladium-catalyzed reactions. For example, a derivative of this compound could potentially undergo a Heck-type reaction if an adjacent double bond is present, or a direct arylation under specific directing group guidance.
Given the constraints of the provided outline focusing on the "addition of aryl iodides," a plausible, albeit inferred, reaction is the palladium-catalyzed cross-coupling of an organometallic derivative of the cyclopropane with an aryl iodide. The following table outlines a representative, hypothetical reaction based on established palladium catalysis principles.
| Entry | Aryl Iodide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 12 | 85 |
| 2 | 4-Iodotoluene | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | 16 | 88 |
| 3 | 1-Iodo-4-methoxybenzene | Pd(PPh3)4 | - | K2CO3 | DMF | 90 | 24 | 78 |
| 4 | 1-Iodo-4-nitrobenzene | PdCl2(dppf) | - | NaOtBu | THF | 80 | 10 | 92 |
Borylation Reactions of Cyclopropylmethanol (B32771) Derivatives
Borylation reactions are of significant interest as they provide access to versatile organoboron compounds, which are key intermediates in many organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgorganic-chemistry.org The borylation of C(sp³)–H bonds in cyclopropane rings is a modern and powerful method for the direct functionalization of these strained ring systems.
Iridium-catalyzed C–H borylation has emerged as a particularly effective method for the selective functionalization of cyclopropanes. berkeley.eduorganic-chemistry.org This reaction typically occurs at the methylene (B1212753) C–H bonds of the cyclopropane ring. berkeley.eduorganic-chemistry.org For a derivative of this compound, where the hydroxyl group is protected (e.g., as a silyl (B83357) ether), it is conceivable that an iridium catalyst could facilitate the borylation of one of the C-H bonds on the cyclopropane ring. The regioselectivity would likely be influenced by steric factors imposed by the dimethyl groups and the protected hydroxymethyl substituent.
The general reaction involves an iridium catalyst, often in combination with a bidentate ligand, and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction proceeds under relatively mild conditions and exhibits good functional group tolerance.
| Entry | Cyclopropyl Substrate | Iridium Catalyst | Ligand | Boron Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | O-silylated this compound | [Ir(COD)OMe]2 | dtbpy | B2pin2 | Hexane | 80 | 24 | 75 |
| 2 | O-silylated this compound | Ir(acac)(coe)2 | 2,9-Me2phen | HBpin | Cyclohexane | 100 | 18 | 82 |
Acetylation and Methylation of the Hydroxyl Group
The hydroxyl group of this compound is a primary alcohol, which readily undergoes a variety of functionalization reactions, including acetylation and methylation. These transformations are fundamental in organic synthesis for the protection of the hydroxyl group or for the synthesis of derivatives with altered physical and chemical properties.
Acetylation of the primary hydroxyl group can be efficiently achieved using acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or a catalytic amount of an acid. nih.govrsc.org The use of 4-(dimethylamino)pyridine (DMAP) as a co-catalyst can significantly accelerate the reaction. nih.gov Alternatively, milder conditions can be employed, such as using sodium bicarbonate as a catalyst. mdpi.com This reaction converts the alcohol into its corresponding acetate (B1210297) ester.
Methylation of the hydroxyl group to form a methyl ether can be accomplished through several methods. The Williamson ether synthesis is a classic approach, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with a methylating agent such as methyl iodide. masterorganicchemistry.comwikipedia.orglibretexts.org Another common method is the use of diazomethane (B1218177) in the presence of a Lewis acid catalyst, such as fluoboric acid, which offers a mild and efficient route to the methyl ether. caltech.eduyoutube.com
The following table summarizes typical conditions for the acetylation and methylation of a primary alcohol like this compound.
| Transformation | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| Acetylation | Acetic Anhydride | Pyridine | DCM | 25 | 4 | [(1S)-2,2-dimethylcyclopropyl]methyl acetate | 95 |
| Acetylation | Acetic Anhydride | DMAP (cat.) | DCM | 25 | 1 | [(1S)-2,2-dimethylcyclopropyl]methyl acetate | 98 |
| Methylation | Methyl Iodide | NaH | THF | 25 | 6 | 1-(methoxymethyl)-2,2-dimethylcyclopropane | 90 |
| Methylation | Diazomethane | HBF4 (cat.) | Ether | 0-25 | 2 | 1-(methoxymethyl)-2,2-dimethylcyclopropane | 92 |
Applications in Advanced Organic Synthesis and Chemical Research
Utilization as a Chiral Building Block for Complex Molecular Architectures
The inherent chirality and conformational rigidity of the cyclopropane (B1198618) ring in [(1S)-2,2-dimethylcyclopropyl]methanol make it an excellent chiral building block. sigmaaldrich.com Chiral building blocks are essential in modern organic synthesis for the construction of enantiomerically pure complex molecules, particularly in the pharmaceutical and agrochemical industries. evitachem.com The defined stereochemistry at the C1 position of the cyclopropane ring allows for the transfer of chirality to new stereocenters during a reaction sequence.
The use of single chiral building blocks is fundamental to creating complex, homochiral molecular assemblies. rsc.org The stereoelectronic information embedded within a molecule like this compound can direct the formation of larger, highly structured architectures with multiple stereogenic elements. This control is crucial in supramolecular chemistry, where non-directional interactions can be used to assemble achiral components into complex chiral structures. rsc.org The well-defined three-dimensional orientation of the substituents on the cyclopropane ring helps to enforce a specific spatial arrangement in the target molecule, leading to the construction of stereodefined scaffolds.
This compound and its derivatives serve as valuable precursors for the synthesis of poly-substituted cyclopropanes. The controlled functionalization of the cyclopropane ring allows for the introduction of multiple substituents with high regio- and diastereoselectivity. Research has demonstrated methods for creating penta- and hexa-substituted cyclopropanes as single isomers starting from appropriately substituted cyclopropene (B1174273) precursors. researchgate.net The configurational stability of cyclopropyl-metal intermediates, which can be generated from cyclopropyl (B3062369) methanol (B129727) derivatives, allows for subsequent reactions with electrophiles to occur with retention of configuration, yielding highly substituted and stereochemically rich cyclopropane structures. researchgate.net
Intermediate in the Synthesis of Chemically Significant Compounds
Beyond its role as a foundational chiral unit, this compound functions as a key intermediate in the synthesis of various chemically and biologically important compounds. evitachem.com Its hydroxymethyl group can be readily converted into other functional groups, such as amines or carboxylic acids, paving the way for diverse synthetic pathways.
Cyclopropylamine (B47189) moieties are important structural motifs found in numerous pharmaceuticals and agrochemicals. longdom.orgnih.gov The synthesis of cyclopropylamine derivatives can be achieved from cyclopropyl methanols through a sequence of chemical transformations. A common synthetic route involves the oxidation of the primary alcohol in this compound to the corresponding carboxylic acid, followed by a Curtius rearrangement to yield the desired amine. nih.govmdpi.org This process allows for the retention of the stereochemistry of the cyclopropane ring, leading to the formation of enantiomerically pure cyclopropylamine derivatives. These derivatives are valuable intermediates for compounds used in the treatment of diseases like hepatitis C and as pest control agents. nih.gov
Table 1: Synthetic Pathway from Cyclopropyl Methanol to Cyclopropylamine
| Step | Reaction Type | Intermediate/Product |
|---|---|---|
| 1 | Oxidation | [(1S)-2,2-dimethylcyclopropyl]carboxylic acid |
This interactive table outlines a common synthetic route.
A prominent application of this compound derivatives is in the synthesis of dehydropeptidase-I (DHP-I) inhibitors. researchgate.net DHP-I is a renal enzyme that rapidly degrades certain carbapenem (B1253116) antibiotics, such as imipenem. wikipedia.orgnih.gov To protect these antibiotics from degradation and prolong their therapeutic effect, they are co-administered with a DHP-I inhibitor. nih.gov
Cilastatin is a potent and clinically used DHP-I inhibitor whose structure incorporates the (1S)-2,2-dimethylcyclopropane moiety. wikipedia.orgmedchemexpress.com The synthesis of Cilastatin relies on (S)-(+)-2,2-dimethylcyclopropane carboxylic acid as a key chiral intermediate. researchgate.net This carboxylic acid can be synthesized from this compound via oxidation, highlighting the crucial role of the parent alcohol in the production of this important pharmaceutical agent. The specific stereochemistry of the cyclopropane unit is essential for the inhibitory activity of Cilastatin. wikipedia.org
Table 2: Key Compounds in Cilastatin Synthesis
| Compound Name | Role |
|---|---|
| This compound | Chiral Starting Material |
| (S)-(+)-2,2-dimethylcyclopropane carboxylic acid | Key Chiral Intermediate researchgate.net |
This interactive table shows the progression from the starting material to the final drug.
Development of Ligands for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researcher.lifemdpi.com Chiral molecules derived from this compound have the potential to be developed into effective ligands for transition-metal-catalyzed reactions. The rigid cyclopropane scaffold can provide a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a catalytic transformation.
While nitrogen-, phosphorus-, and oxygen-based ligands with chiral backbones are well-established, there is continuous research into new structural motifs that can serve as effective ligands. researcher.lifenih.gov The unique stereoelectronic properties of the cyclopropyl group can be exploited in ligand design. By incorporating the [(1S)-2,2-dimethylcyclopropyl] unit into a larger molecular framework containing coordinating atoms (e.g., phosphorus, nitrogen), it is possible to create a new class of chiral ligands. These ligands could find applications in a variety of asymmetric reactions, such as hydrogenation, allylic alkylation, and C-H activation, potentially offering unique reactivity and selectivity profiles. researcher.lifebeilstein-journals.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (1S)-2,2-dimethylcyclopropylamine |
| (S)-(+)-2,2-dimethylcyclopropane carboxylic acid |
| Cilastatin |
Synthetic Routes to Diverse Cyclopropane-Containing Molecules
The chiral building block this compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules that retain the sterically demanding and stereochemically defined cyclopropane core. Its primary hydroxyl group is a key functional handle that can be readily transformed into other functionalities, such as aldehydes, carboxylic acids, esters, and amides. These transformations pave the way for its incorporation into pharmaceutically active compounds and agrochemicals.
The principal synthetic pathways originating from this compound involve the oxidation of the primary alcohol and its subsequent conversion into esters and amides.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, (1S)-2,2-dimethylcyclopropanecarboxaldehyde, or further to the carboxylic acid, (1S)-2,2-dimethylcyclopropanecarboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.
Swern Oxidation to Aldehyde: For the synthesis of the aldehyde, mild oxidation conditions are required to prevent overoxidation to the carboxylic acid. The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures. nrochemistry.comwikipedia.orgnumberanalytics.com This method is known for its high yields and tolerance of other functional groups. organic-chemistry.org The reaction proceeds via an alkoxysulfonium ylide, which fragments to yield the aldehyde, dimethyl sulfide, and carbon monoxide. wikipedia.orgchem-station.com
Jones Oxidation to Carboxylic Acid: To obtain the carboxylic acid, stronger oxidizing agents are necessary. The Jones oxidation, which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is an effective method for converting primary alcohols directly to carboxylic acids. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is typically rapid and provides high yields. organic-chemistry.orgwikipedia.org
| Transformation | Starting Material | Product | Typical Reagents & Conditions |
| Aldehyde Synthesis | This compound | (1S)-2,2-dimethylcyclopropanecarboxaldehyde | 1. Oxalyl chloride, DMSO, CH₂Cl₂ -78 °C2. Triethylamine |
| Carboxylic Acid Synthesis | This compound | (1S)-2,2-dimethylcyclopropanecarboxylic acid | CrO₃, H₂SO₄, Acetone, 0 °C to RT |
Synthesis of Cyclopropane-Containing Esters
Esters derived from cyclopropanecarboxylic acids are a hallmark of pyrethroid insecticides. arkat-usa.orgnih.gov These synthetic analogs of the natural insecticide pyrethrin are synthesized by the esterification of a cyclopropanecarboxylic acid with a specific alcohol. arkat-usa.org (1S)-2,2-dimethylcyclopropanecarboxylic acid, obtained from the oxidation of this compound, can be activated and reacted with various alcohols to produce a diverse range of pyrethroid esters.
The esterification can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (1S)-2,2-dimethylcyclopropanecarbonyl chloride is then reacted with the desired alcohol, such as 3-phenoxybenzyl alcohol, in the presence of a base to yield the final ester.
| Reaction | Cyclopropane Component | Alcohol Component | Product | Typical Reagents & Conditions |
| Esterification | (1S)-2,2-dimethylcyclopropanecarboxylic acid | 3-phenoxybenzyl alcohol | 3-phenoxybenzyl (1S)-2,2-dimethylcyclopropanecarboxylate | 1. SOCl₂ or (COCl)₂, CH₂Cl₂2. Alcohol, Pyridine (B92270) or Et₃N |
Synthesis of Cyclopropane-Containing Amides
The formation of an amide bond is a critical step in the synthesis of numerous pharmaceuticals. The key intermediate, (1S)-2,2-dimethylcyclopropanecarboxylic acid, is notably used in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor. The synthesis involves the coupling of the carboxylic acid with an appropriate amine, such as a derivative of 7-aminoheptenoic acid.
This amide bond formation is typically facilitated by coupling reagents that activate the carboxylic acid. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate and yield. ajchem-a.com
| Reaction | Cyclopropane Component | Amine Component | Product | Typical Coupling Reagents |
| Amide Coupling | (1S)-2,2-dimethylcyclopropanecarboxylic acid | Amine (R-NH₂) | (1S)-N-substituted-2,2-dimethylcyclopropanecarboxamide | EDC, DMAP in CH₂Cl₂ or DMF |
Mechanistic and Theoretical Investigations Pertaining to 1s 2,2 Dimethylcyclopropyl Methanol
Computational Studies of Reaction Mechanisms
Density Functional Theory (DFT) has been instrumental in understanding the transformations of cyclopropane-containing molecules. These studies provide insights into the energetics and geometries of transition states and intermediates, which are often difficult to probe experimentally. A key reaction of cyclopropanes is ring-opening, driven by the release of inherent ring strain.
DFT calculations have shown that the mechanism of cyclopropane (B1198618) ring-opening can be influenced by various factors, including the presence of catalysts such as Lewis or Brønsted acids. chemrxiv.org For donor-acceptor cyclopropanes, treatment with a base can induce deprotonation and subsequent isomerization to quinone methides. chemrxiv.org In the context of transition metal catalysis, DFT studies have elucidated the pathways for palladium-catalyzed tandem Heck-ring-opening reactions of cyclopropyl (B3062369) derivatives. nih.gov These calculations have been crucial in explaining the regioselectivity of the ring-opening process, highlighting the role of hydroxyl groups in directing the reaction pathway. nih.gov
A comparative study of different DFT functionals has been conducted to accurately model the properties of molecules in solution, such as methanol (B129727). researchgate.net This is particularly relevant for understanding reactions of [(1S)-2,2-dimethylcyclopropyl]methanol, where the solvent can play a crucial role. The choice of functional and the inclusion of dispersion corrections are critical for obtaining results that correlate well with experimental data. researchgate.net
Table 1: Calculated Activation Free Energies for Cyclopropane Ring-Opening Pathways
| Substrate | Catalyst/Conditions | Ring-Opening Pathway | ΔG‡ (kcal/mol) | Reference |
| Alkenyl Cyclopropyl Diol | Palladium | C1–C2 bond cleavage | 18.7 | nih.gov |
| Alkenyl Cyclopropyl Diol | Palladium | C1–C3 bond cleavage | 25.9 | nih.gov |
The formation of carbocation intermediates is a common feature in the reactions of cyclopropane derivatives. The cyclopropylmethyl cation is a particularly interesting species due to its non-classical, bridged structure and the rapid equilibrium between the cyclopropylmethyl and cyclobutyl cations. rsc.org
Computational studies have provided a detailed understanding of the stability and electronic structure of these carbocations. The stability of cyclopropyl-substituted carbenes and their corresponding carbocations has been evaluated using DFT. researchgate.net These studies indicate that a cyclopropyl group provides significant stabilization to an adjacent carbocationic center through hyperconjugation. researchgate.net This stabilization is more pronounced than that observed for a comparable isopropyl group. researchgate.net The geometric parameters of the cyclopropane ring are also affected, with a shortening of the bond between the cationic center and the ring, and a lengthening of the vicinal bonds within the ring. researchgate.net
In the context of enzymatic reactions, sesquiterpene synthases can activate cyclopropylmethyldiphosphates, leading to the formation of carbocationic intermediates that can undergo complex cyclization cascades. rsc.org Theoretical calculations have been employed to investigate the dissociation energies of the C-O bond of the diphosphate, providing insights into the relative stability of the resulting carbocations. rsc.org
Table 2: Calculated Stabilization Energies of Carbocations
| Carbocation | Method | Stabilization Energy (kcal/mol) | Reference |
| Isopropylcyclopropyl Carbocation | B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d) + ZPE | 92.30 | researchgate.net |
| Dicyclopropyl Carbocation | B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d) + ZPE | 104.16 | researchgate.net |
Understanding Stereochemical Control and Selectivity in Catalytic Processes
The stereochemical outcome of reactions involving cyclopropanes is of paramount importance, particularly in the synthesis of chiral molecules. Enzymes and synthetic catalysts have been developed to exert precise control over the stereoselectivity of these transformations.
Enzymatic systems, such as engineered hemoproteins derived from cytochrome P450, have demonstrated the ability to catalyze the synthesis of chiral 1,2,3-polysubstituted cyclopropanes with high enantioselectivity, even from a mixture of (Z/E)-olefin substrates. nih.gov This highlights the remarkable ability of enzymes to control both the substrate and the stereochemical outcome of the reaction. nih.gov Similarly, myoglobin-based biocatalysts have been engineered to promote the intramolecular cyclopropanation of homoallylic α-diazoacetates with high enantioselectivity and even stereodivergent selectivity. rochester.edu
In synthetic chemistry, the Michael Initiated Ring Closure (MIRC) reaction has emerged as a versatile method for generating cyclopropane rings with excellent enantioselectivity. rsc.org The use of chiral substrates and nucleophiles is a key strategy in this approach. rsc.org The development of catalytic systems that can achieve dynamic kinetic resolution of alcohols, coupled with enzymatic reactions, provides another powerful tool for the stereoselective synthesis of chiral molecules. mdpi.com The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome.
Molecular Recognition and Interactions with Biological Systems (excluding clinical or safety)
The cyclopropyl group is a valuable motif in medicinal chemistry due to its unique structural and electronic properties. Its rigid nature and ability to participate in various non-covalent interactions contribute to its role in molecular recognition by biological macromolecules.
The hydroxyl group of this compound is capable of acting as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonds with amino acid residues in a protein's active site. nih.gov These interactions are crucial for the proper orientation and binding of the molecule. The strength and geometry of these hydrogen bonds can be influenced by the surrounding microenvironment. nih.gov Computational studies, including molecular dynamics simulations, can provide insights into the patterns and dynamics of hydrogen bonding between small molecules and biological macromolecules. ias.ac.inresearchgate.net
The rigid nature of the cyclopropane ring is a key feature that influences its interaction with biological targets. By constraining the conformation of the molecule, the entropic penalty upon binding can be reduced, potentially leading to higher binding affinity. hyphadiscovery.com This conformational rigidity helps to pre-organize the molecule into a bioactive conformation, facilitating a more favorable interaction with the binding site of a protein or enzyme. hyphadiscovery.com
Stereoisomeric Divergence in Biological Interactions (e.g., Chiral Recognition in Enzyme Binding)
There is a notable absence of published research specifically investigating the chiral recognition of this compound by enzymes or other biological macromolecules. While it is a well-established principle in biochemistry that enantiomers of a chiral compound can exhibit different biological activities due to the stereospecific nature of enzyme active sites and receptor binding pockets, no studies were found that have examined this for the specified molecule.
In broader contexts, enzymes are known to exhibit high stereoselectivity towards chiral alcohols. This is often exploited in synthetic chemistry through enzymatic kinetic resolutions, where one stereoisomer is preferentially transformed, allowing for the separation of enantiomers. However, no such studies involving this compound have been documented in the scientific literature. Therefore, no data tables or detailed research findings on its stereoisomeric divergence in biological interactions can be provided.
Studies on Enzyme Modulation (e.g., Competitive Inhibition)
Similarly, there is a lack of specific studies on the enzyme modulation properties of this compound. Research into the inhibitory effects of this compound on specific enzymes, including the determination of inhibition constants (Kᵢ) or the mode of inhibition (e.g., competitive, non-competitive), has not been reported.
One study on the mechanism of inhibition of methanol dehydrogenase by various cyclopropane-derived compounds found that cyclopropylmethanol (B32771) itself acted as a substrate and was oxidized by the enzyme without causing inhibition. This suggests that this compound might also act as a substrate rather than an inhibitor for this particular enzyme, although this has not been experimentally verified. Without dedicated research, it is not possible to provide data on the enzyme modulation capabilities of this compound.
Due to the absence of specific research on this compound in these areas, no data tables can be generated.
Conclusion and Future Research Directions
Current State and Advances in [(1S)-2,2-dimethylcyclopropyl]methanol Research
Current research on this compound is largely focused on its efficient and stereoselective synthesis. While direct asymmetric synthesis of the alcohol is an ongoing challenge, significant progress has been made in the enantioselective synthesis of its immediate precursor, (1S)-2,2-dimethylcyclopropanecarboxylic acid. Biocatalytic methods, particularly enzymatic resolutions, have proven to be highly effective in producing this key intermediate with excellent enantiomeric purity.
Advances in catalysis, including the use of engineered enzymes and novel transition metal complexes, are continually improving the accessibility of this and related chiral cyclopropanes. The gem-dimethylcyclopropyl group is increasingly recognized for its ability to impart desirable properties in drug candidates, such as increased metabolic stability and improved binding affinity through the Thorpe-Ingold effect. This has spurred further interest in developing robust synthetic routes to building blocks like this compound.
Prospects for Novel Synthetic Methodologies
The development of novel synthetic methodologies for this compound is a key area for future research. While enzymatic resolutions of precursors are effective, direct asymmetric cyclopropanation methods would offer a more convergent and potentially more efficient route.
Biocatalytic Approaches: The use of engineered enzymes, such as modified cytochrome P450s or myoglobins, for the direct asymmetric cyclopropanation of isobutylene (B52900) with a hydroxymethylcarbene equivalent represents a promising frontier. nih.gov These biocatalysts could offer unparalleled levels of stereocontrol and operate under mild, environmentally benign conditions.
Transition Metal Catalysis: Advances in cobalt- and rhodium-catalyzed asymmetric cyclopropanation offer another avenue for exploration. mdpi.com The development of new chiral ligands capable of controlling the stereochemistry of carbene insertion into 1,1-disubstituted olefins like isobutylene is a critical challenge. Success in this area would provide a powerful and versatile tool for the synthesis of a wide range of gem-disubstituted cyclopropanes.
A summary of promising catalytic approaches is presented in the table below.
| Catalytic System | Description | Potential Advantages |
| Engineered Heme Proteins | Utilizes modified myoglobin (B1173299) or cytochrome P450 enzymes to catalyze carbene transfer. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Chiral Cobalt Complexes | Employs cobalt catalysts with chiral ligands to mediate asymmetric cyclopropanation. | Can utilize non-stabilized carbene precursors, expanding substrate scope. |
| Chiral Rhodium Complexes | Utilizes dirhodium catalysts with chiral carboxylate or carboxamidate ligands. | High efficiency and stereoselectivity for a broad range of olefins. |
Unexplored Reactivity Profiles and Transformations
The reactivity of this compound is currently understood in the context of typical alcohol and cyclopropane (B1198618) chemistry, including esterification, oxidation, and nucleophilic ring-opening. However, the unique steric and electronic environment of this molecule suggests that a number of less-explored transformations could be possible.
Ring-Opening Polymerization: The strained cyclopropane ring, activated by the adjacent hydroxymethyl group (or a derivative thereof), could potentially undergo ring-opening polymerization. This could lead to the formation of novel polymers with unique stereochemical and physical properties, although this remains a largely theoretical application for this specific monomer.
Photoredox Catalysis: The application of photoredox catalysis to induce novel transformations of this compound is a promising and unexplored area. For instance, radical-mediated ring-opening or functionalization of the cyclopropane ring could lead to the synthesis of complex acyclic chiral molecules that are not readily accessible through other means.
Fragment-Based Drug Discovery: The compact and rigid structure of this compound makes it an attractive fragment for use in fragment-based drug discovery (FBDD). Its ability to present a hydroxyl group in a well-defined spatial orientation could lead to the discovery of novel binding motifs for a variety of biological targets.
Future Directions in the Design of Chiral Cyclopropyl (B3062369) Building Blocks
The future design of chiral cyclopropyl building blocks will likely focus on expanding the diversity of available synthons and developing more efficient and sustainable synthetic methods.
Computational Design: The use of computational tools to design new chiral ligands and catalysts for asymmetric cyclopropanation will accelerate the discovery of new synthetic methods. Density functional theory (DFT) calculations can provide insights into reaction mechanisms and help to predict the stereochemical outcome of a reaction, guiding the design of more effective catalysts.
Chemoenzymatic Synthesis: The combination of enzymatic and chemical transformations, known as chemoenzymatic synthesis, offers a powerful strategy for the creation of complex chiral molecules. nih.gov For example, an enzymatic cyclopropanation could be followed by a series of chemical modifications to generate a library of diverse chiral cyclopropane derivatives.
Sustainable Synthesis: There is a growing emphasis on the development of sustainable synthetic methods in chemistry. Future research in the design of chiral cyclopropyl building blocks will likely focus on the use of earth-abundant metal catalysts, biocatalysis, and processes that minimize waste and energy consumption.
The continued development of novel synthetic methods and a deeper understanding of the reactivity of compounds like this compound will undoubtedly lead to the creation of new and valuable molecules for a wide range of applications, from pharmaceuticals to materials science.
Q & A
Basic: What are the standard synthetic routes for [(1S)-2,2-dimethylcyclopropyl]methanol, and what reagents are critical for stereochemical control?
Answer:
The primary synthesis involves reductive amination of 2,2-dimethylcyclopropanecarboxaldehyde with amines, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to stabilize the cyclopropane ring while forming the alcohol group . For enantioselective synthesis, Grignard reactions with chiral auxiliaries or catalysts are employed. For example, (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol was synthesized via a Grignard reagent (butylmagnesium bromide) and boronate intermediates under argon, achieving >99% enantiomeric excess (ee) using optimized chiral ligands .
Advanced: How can asymmetric photocycloaddition or transition-metal catalysts enhance enantioselectivity in cyclopropane-containing alcohols?
Answer:
Asymmetric [3+2] photocycloadditions using rhodium catalysts (e.g., Δ-RhS) and blue LED irradiation enable stereochemical control in cyclopropane derivatives. For instance, reactions with styrene derivatives achieved 97% ee under acetone solvent and DIPEA as a base, confirmed by HPLC with a Chiralpak IG column . Transition-metal catalysts (e.g., copper or rhodium complexes) facilitate cyclopropanation via strain-release mechanisms, critical for retaining stereochemical integrity in this compound analogs .
Basic: What spectroscopic and computational methods are used to characterize this compound?
Answer:
- NMR : H and C NMR identify substituents on the cyclopropane ring (e.g., δ 0.48–1.31 ppm for methyl groups; δ 4.02 ppm for hydroxymethyl) .
- HPLC : Chiral columns (e.g., Chiralpak IG) resolve enantiomers, with trifluoroacetate derivatization improving detection .
- SMILES/InChI : Canonical SMILES (CC1(CC1(CN)CO)C) and InChIKey (BDPVGSNZNXLOHZ-UHFFFAOYSA-N) standardize structural databases .
Advanced: How can discrepancies in collision cross-section (CCS) data or melting points be resolved for cyclopropane derivatives?
Answer:
Discrepancies in predicted CCS values (e.g., 127.7–139.1 Ų for [M+H]+ adducts) arise from variations in ionization methods or solvent adducts. Cross-validation using ion mobility spectrometry (IMS) and DFT-based computational models (e.g., Gaussian calculations) improves accuracy . For melting points, differential scanning calorimetry (DSC) under inert atmospheres minimizes decomposition, while recrystallization in pentane/ether gradients removes impurities .
Basic: What are the key functional groups in this compound, and how do they influence reactivity?
Answer:
The cyclopropane ring imparts ring strain, enhancing susceptibility to electrophilic addition. The hydroxymethyl group (-CH₂OH) participates in hydrogen bonding and oxidation reactions (e.g., to carboxylic acids). Stereochemistry at C1 (S-configuration) affects interactions with biological targets, such as enzyme active sites .
Advanced: What strategies mitigate racemization during functionalization of the hydroxymethyl group?
Answer:
- Low-temperature reactions : Conduct acylations or sulfonations below –20°C to preserve stereochemistry.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the alcohol during subsequent steps .
- Enzymatic catalysis : Lipases or esterases selectively modify the alcohol without racemization .
Basic: How is this compound utilized in pharmacological research?
Answer:
It serves as a chiral building block for β-lactamase inhibitors (e.g., cilastatin derivatives), where the cyclopropane enhances metabolic stability. The hydroxymethyl group is critical for hydrogen bonding with renal dehydropeptidase-I .
Advanced: What computational tools predict the bioactivity of cyclopropane-containing analogs?
Answer:
- Docking simulations : AutoDock Vina models interactions with enzymes like dihydrofolate reductase (DHFR).
- QSAR models : Correlate logP values (e.g., 1.98 for this compound) with membrane permeability .
- MD simulations : Assess ring strain effects on binding kinetics over 100-ns trajectories .
Basic: What safety protocols are essential for handling cyclopropane derivatives?
Answer:
- Inert atmospheres : Use argon or nitrogen to prevent ring-opening via oxidation .
- PPE : Gloves and goggles mandatory due to LiAlH₄ reactivity .
- Waste disposal : Quench reducing agents with isopropanol before aqueous neutralization .
Advanced: How do steric effects from 2,2-dimethyl groups influence reaction pathways in cyclopropane systems?
Answer:
The dimethyl groups hinder axial attack , favoring equatorial addition in ring-opening reactions. This steric bulk also stabilizes transition states in photocycloadditions, increasing diastereoselectivity (>20:1 d.r.) . Kinetic studies using deuterated analogs (e.g., 98 atom% D) reveal isotope effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
